L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine
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Overview
Description
L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine is a peptide compound composed of five amino acids: threonine, proline, tryptophan, glycine, and lysine. This compound is of interest in various fields of scientific research due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed from the N-terminus of the attached amino acid.
Coupling: The next protected amino acid is activated and coupled to the deprotected N-terminus.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various chemical reagents, including alkylating agents, can be employed to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The peptide can be employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: The compound can be utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Threonyl-L-prolyl-L-valyl-L-seryl-L-α-glutamyl-L-lysine: This compound shares some structural similarities but differs in the amino acid sequence, leading to distinct biological activities.
L-Arginine, glycyl-L-prolyl-L-tryptophylglycyl-L-α-aspartyl-L-cysteinyl-L-seryl-L-arginyl-L-threonyl-L-cysteinylglycylglycylglycyl-L-valyl-L-glutaminyl-L-phenylalanyl-L-seryl-L-seryl: Another peptide with a complex sequence, used in various biochemical studies.
Uniqueness
L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
CAS No. |
566189-96-6 |
---|---|
Molecular Formula |
C28H41N7O7 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H41N7O7/c1-16(36)24(30)27(40)35-12-6-10-22(35)26(39)34-21(13-17-14-31-19-8-3-2-7-18(17)19)25(38)32-15-23(37)33-20(28(41)42)9-4-5-11-29/h2-3,7-8,14,16,20-22,24,31,36H,4-6,9-13,15,29-30H2,1H3,(H,32,38)(H,33,37)(H,34,39)(H,41,42)/t16-,20+,21+,22+,24+/m1/s1 |
InChI Key |
KERJOLWATUDIFB-RHYJRHRISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N)O |
Origin of Product |
United States |
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